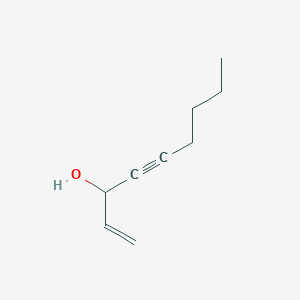

Non-1-en-4-yn-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

non-1-en-4-yn-3-ol |

InChI |

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-6H2,1H3 |

InChI Key |

MHRDIISTLAMZSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Non-1-en-4-yn-3-ol

Disclaimer: Non-1-en-4-yn-3-ol is a novel chemical entity with no extensive documentation in current scientific literature. This guide, therefore, presents a theoretical framework for its synthesis and characterization based on established principles of organic chemistry and data from analogous compounds. The proposed experimental protocols are predictive and should be performed with all due caution by qualified personnel.

Introduction

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of this compound, a polyfunctional organic molecule containing hydroxyl, vinyl, and alkynyl moieties. Such "en-yn-ol" structures are valuable intermediates in organic synthesis, offering multiple reactive sites for further functionalization. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a plausible synthetic route and a detailed plan for structural elucidation and characterization.

Molecular Structure and Properties (Predicted)

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₄O

-

Molecular Weight: 138.21 g/mol

-

Structure:

Proposed Synthetic Pathway

A retrosynthetic analysis of this compound suggests a disconnection at the carbon-carbon bond between C3 and C2. This leads to a vinyl nucleophile synthon and an alkynyl aldehyde synthon. A practical and well-established method to achieve this transformation in the forward sense is the nucleophilic addition of a vinyl organometallic reagent to an alkynyl aldehyde.[1][2] A Grignard reaction is proposed for this key step due to its reliability and operational simplicity.[3][4][5][6]

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis

The proposed two-step forward synthesis involves the oxidation of a commercially available alcohol to the required aldehyde, followed by the key Grignard addition.

Caption: Proposed forward synthesis of this compound.

Experimental Protocols

The following are detailed, albeit theoretical, protocols for the synthesis of this compound.

Step 1: Synthesis of Hept-2-ynal

-

Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC, 1.5 eq.) and dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar).

-

Reaction: Hept-2-yn-1-ol (1.0 eq.) dissolved in 20 mL of DCM is added dropwise to the stirring suspension at room temperature.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Workup: The reaction mixture is filtered through a pad of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield Hept-2-ynal as a clear oil.

Step 2: Synthesis of this compound

-

Setup: A 250 mL three-neck round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere, is equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

-

Grignard Addition: The flask is charged with a solution of vinylmagnesium bromide (1.2 eq., typically 1.0 M in THF). The solution is cooled to 0 °C in an ice bath.

-

Aldehyde Addition: Hept-2-ynal (1.0 eq.), dissolved in anhydrous tetrahydrofuran (THF, 30 mL), is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude alcohol is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound.

Characterization Data (Predicted)

The following tables summarize the predicted data from standard analytical techniques for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on established chemical shift ranges for similar functional groups.[7][8][9][10][11]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.90 | ddd | 1H | =CH- |

| ~5.45 | dt | 1H | H₂C= (trans to CH) |

| ~5.25 | dt | 1H | H₂C= (cis to CH) |

| ~4.50 | m | 1H | -CH(OH)- |

| ~2.20 | t | 2H | -C≡C-CH₂- |

| ~1.80 | s (broad) | 1H | -OH |

| ~1.50 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.40 | sextet | 2H | -CH₂-CH₃ |

| ~0.90 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~138.5 | =CH- |

| ~116.0 | H₂C= |

| ~87.0 | -C≡C- |

| ~82.0 | -C≡C- |

| ~65.0 | -CH(OH)- |

| ~31.0 | -CH₂-CH₂-CH₃ |

| ~22.0 | -CH₂-CH₃ |

| ~18.5 | -C≡C-CH₂- |

| ~13.5 | -CH₃ |

Infrared (IR) Spectroscopy

Characteristic vibrational frequencies are predicted for the key functional groups.[12][13][14][15][16][17][18][19]

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 3600-3200 | Strong, Broad | O-H | Stretch |

| 3100-3000 | Medium | =C-H | Stretch |

| 2960-2850 | Medium-Strong | C(sp³)-H | Stretch |

| ~2250 | Weak-Medium | C≡C | Stretch |

| ~1645 | Medium | C=C | Stretch |

| ~1100 | Strong | C-O | Stretch |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios for the molecular ion and key fragments under Electron Ionization (EI).[17][20][21][22][23][24]

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 138 | [M]⁺ | Molecular Ion |

| 120 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 109 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 83 | [M - C₄H₉]⁺ | Cleavage at alkyne |

| 57 | [C₄H₉]⁺ | Butyl cation |

Visualization of Experimental Workflow

Caption: Experimental workflow for this compound.

References

- 1. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 24. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Non-1-en-4-yn-3-ol: Structure, Properties, and Experimental Considerations

Executive Summary

Non-1-en-4-yn-3-ol is a polyfunctional organic molecule featuring a terminal vinyl group, an internal alkyne, and a secondary alcohol. This unique combination of functional groups suggests a rich and versatile chemical reactivity, making it a potentially valuable, yet underexplored, building block in organic synthesis. This technical guide elucidates the predicted chemical structure and physicochemical properties of this compound. Furthermore, it outlines a plausible synthetic methodology and discusses its potential reactivity, providing a foundational resource for researchers interested in this or similar enyne alcohol systems.

Chemical Structure and Nomenclature

The systematic IUPAC name this compound precisely defines the molecule's connectivity. Following IUPAC nomenclature rules, the principal functional group is the alcohol, hence the "-ol" suffix. The carbon chain is numbered from the end that gives the alcohol the lowest possible locant.[1] The double bond ("-en-") is at position 1, the triple bond ("-yn-") is at position 4, and the hydroxyl group is at position 3.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

The physical and chemical properties of this compound are predicted based on the known characteristics of alcohols, alkenes, and alkynes. The presence of the hydroxyl group is expected to increase the boiling point and water solubility compared to a hydrocarbon of similar molecular weight due to hydrogen bonding.[2][3] Conversely, the long hydrocarbon chain will impart significant nonpolar character, limiting its solubility in water. Alkynes are generally more polar than alkanes and alkenes, which may slightly influence the overall polarity of the molecule.[4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₉H₁₄O | Based on IUPAC name |

| Molecular Weight | 138.21 g/mol | Calculated from the molecular formula |

| Boiling Point | Higher than corresponding alkanes/alkenes | The hydroxyl group allows for intermolecular hydrogen bonding, significantly raising the boiling point.[2][3] For comparison, the related compound 1-nonen-3-ol has a boiling point of 195 °C.[5] The presence of the rigid alkyne moiety might slightly alter this. |

| Density | ~0.85 - 0.95 g/cm³ | Alcohols typically have densities slightly less than water.[3] The density of 1-nonen-3-ol is approximately 0.84 g/cm³.[6] |

| Solubility in Water | Sparingly soluble | The hydroxyl group can form hydrogen bonds with water, but the nine-carbon chain is hydrophobic, limiting solubility.[2] |

| Solubility in Organic Solvents | High | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and acetone due to its significant hydrocarbon character. |

| Acidity (pKa) | ~16-18 | Similar to other secondary alcohols. The acetylenic proton is also weakly acidic (pKa ~25).[7] |

Proposed Synthetic Pathway

A plausible route for the synthesis of this compound would involve the nucleophilic addition of a suitable organometallic reagent to an α,β-unsaturated aldehyde. A common and effective method for forming carbon-carbon bonds with alkynes is the use of acetylide anions.

A potential synthetic approach is the reaction of the lithium salt of 1-pentyne with acrolein. This method is analogous to the synthesis of other enyne alcohols, such as 6,6-dimethylhept-1-en-4-yn-3-ol, which is prepared by reacting t-butylacetylide with acrolein.[8]

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of Lithium Pentynilide: To a solution of 1-pentyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium pentynilide.

-

Nucleophilic Addition: Acrolein (1.1 equivalents), freshly distilled to remove inhibitors, is then added dropwise to the cold solution of lithium pentynilide. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials. The mixture is typically stirred for an additional 2-4 hours at -78 °C.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Potential Reactivity and Applications

The multifunctionality of this compound opens up numerous avenues for chemical transformations. The distinct reactivity of the alkene, alkyne, and alcohol functional groups allows for selective modifications.

Figure 3: Relationship between functional groups and predicted properties.

-

Alcohol Group: The secondary alcohol can undergo oxidation to the corresponding ketone (non-1-en-4-yn-3-one). It can also be converted to esters or ethers, or participate in substitution and elimination reactions.

-

Alkyne Group: The internal alkyne can be selectively hydrogenated to either a cis-alkene using Lindlar's catalyst or a trans-alkene via a dissolving metal reduction. Complete hydrogenation would yield the corresponding saturated alcohol. It can also participate in various cycloaddition reactions.

-

Alkene Group: The terminal double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation.

The unique arrangement of these functional groups could make this compound a precursor for the synthesis of complex natural products or novel pharmaceutical agents. The enyne moiety is a structural motif found in some biologically active compounds.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, its chemical structure allows for a comprehensive theoretical analysis. Based on the fundamental principles of organic chemistry and data from analogous compounds, this guide provides a solid foundation for its synthesis, predicted properties, and potential chemical behavior. The rich functionality of this molecule suggests it could be a valuable tool for synthetic chemists, and this document serves as a starting point for future research into its properties and applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 4. Physical properties of Alkynes [quimicaorganica.org]

- 5. 1-Nonen-3-ol | C9H18O | CID 89560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-nonen-3-ol, 21964-44-3 [thegoodscentscompany.com]

- 7. Hydrocarbons- Properties of Alkynes | askIITians [askiitians.com]

- 8. EP1174407A2 - A process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol - Google Patents [patents.google.com]

Spectroscopic Analysis of Non-1-en-4-yn-3-ol: A Predictive Guide

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, MS) for the novel compound Non-1-en-4-yn-3-ol. Due to a lack of publicly available experimental data for this specific molecule, this document outlines the expected spectral characteristics based on the well-established principles of spectroscopic analysis of its constituent functional groups: a hydroxyl group, a terminal vinyl group, and a disubstituted alkyne. This guide also includes generalized experimental protocols for obtaining such data and a workflow for spectroscopic analysis, serving as a valuable resource for researchers working with similar unsaturated alcohols.

Predicted Spectroscopic Data

The structure of this compound is characterized by a nine-carbon chain featuring a terminal double bond (C1-C2), a hydroxyl group at C3, and an internal triple bond (C4-C5). The expected spectroscopic data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddd | 1H | H-2 |

| ~5.4 | d | 1H | H-1a (trans to H-2) |

| ~5.2 | d | 1H | H-1b (cis to H-2) |

| ~4.8 | t | 1H | H-3 |

| ~2.2 | m | 2H | H-6 |

| ~1.5 | m | 2H | H-7 |

| ~1.3 | m | 2H | H-8 |

| ~0.9 | t | 3H | H-9 |

| Variable | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon |

| ~140 | C-2 |

| ~115 | C-1 |

| ~85 | C-4 or C-5 |

| ~80 | C-5 or C-4 |

| ~65 | C-3 |

| ~30 | C-6 |

| ~28 | C-7 |

| ~22 | C-8 |

| ~14 | C-9 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~2250 | Medium-Weak | C≡C stretch (internal alkyne) |

| ~1645 | Medium | C=C stretch (vinyl) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~990, ~920 | Strong | =C-H bend (vinyl out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 138 | Molecular Ion [M]⁺ |

| 123 | [M - CH₃]⁺ |

| 109 | [M - C₂H₅]⁺ |

| 95 | [M - C₃H₇]⁺ |

| 81 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ or [CH₂=CH-CH(OH)]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

-

Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely yield a prominent molecular ion peak.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown chemical compound.

Caption: A general workflow for the synthesis, spectroscopic analysis, and structure elucidation of a chemical compound.

Disclaimer: The spectroscopic data presented in this document for this compound is predictive and based on theoretical principles. It is intended for informational and research guidance purposes only. Experimental verification is required for definitive structural confirmation.

Navigating the Chiral Landscape of Non-1-en-4-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-1-en-4-yn-3-ol is a structurally intriguing molecule featuring two key functional groups: a vinyl group and an alkynyl group, flanking a chiral secondary alcohol. This unique arrangement presents a significant challenge and opportunity in the field of stereochemistry. The absolute configuration of the hydroxyl-bearing carbon at the C-3 position dictates the molecule's three-dimensional orientation, which can profoundly influence its biological activity and chemical reactivity. This technical guide provides an in-depth exploration of the stereochemistry of this compound, including potential stereoselective synthetic routes, methods for chiral separation, and techniques for the determination of enantiomeric purity and absolute configuration. While specific experimental data for this exact molecule is not extensively available in public literature, this guide draws upon established principles and analogous transformations for chiral propargyl and allyl alcohols to provide a robust framework for researchers.

Introduction to the Stereochemistry of this compound

The central stereochemical feature of this compound is the chiral center at the C-3 carbon, which is bonded to a hydrogen atom, a hydroxyl group, a vinyl group (-CH=CH₂), and an alkynyl group (-C≡C-CH₂CH₂CH₂CH₃). Due to this chirality, this compound exists as a pair of enantiomers: (R)-Non-1-en-4-yn-3-ol and (S)-Non-1-en-4-yn-3-ol.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to the chiral center. The priority of the substituents on the C-3 carbon is as follows:

-

-OH

-

-C≡C-CH₂CH₂CH₂CH₃

-

-CH=CH₂

-

-H

The differing spatial arrangements of these enantiomers can lead to distinct interactions with other chiral molecules, such as enzymes and receptors, a critical consideration in drug development.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically enriched or pure this compound requires stereoselective methods. Drawing from the synthesis of similar chiral propargyl alcohols, several strategies can be proposed.

Asymmetric Alkynylation of Acrolein

A prominent method for the enantioselective synthesis of chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde.[1][2] In the case of this compound, this would involve the addition of 1-hexyne to acrolein in the presence of a chiral catalyst.

Experimental Protocol: Asymmetric Alkynylation of Acrolein (General Procedure)

-

Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral ligand (e.g., (+)-N-methylephedrine) is dissolved in an anhydrous solvent (e.g., toluene). The metal salt (e.g., Zn(OTf)₂) is added, and the mixture is stirred at room temperature for a specified time to form the active catalyst complex.

-

Reaction Setup: The reaction flask is cooled to the desired temperature (e.g., 0 °C or -20 °C).

-

Reagent Addition: 1-Hexyne is added to the catalyst solution, followed by the slow, dropwise addition of acrolein over a period of time to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Table 1: Representative Catalytic Systems for Asymmetric Alkynylation

| Chiral Ligand/Catalyst | Metal Source | Typical Solvent | Temperature (°C) | Reported Enantiomeric Excess (ee) for similar substrates |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Toluene | 0 to 25 | 85-98% |

| (R)-BINOL | Ti(O-iPr)₄ | Toluene | -20 to 0 | 90-99% |

| ProPhenol | ZnEt₂ | Toluene | 0 | >95% |

Kinetic Resolution

Another approach to obtain enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This method utilizes a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[3]

Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)

-

Reaction Setup: In a suitable flask, racemic this compound is dissolved in an appropriate organic solvent (e.g., hexane or THF).

-

Enzyme and Acyl Donor Addition: A lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, such as vinyl acetate, are added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for approximately 50% conversion by chiral HPLC or GC.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.

Analytical Techniques for Stereochemical Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of this compound.[4][5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis (General Procedure)

-

Column Selection: A suitable chiral column is selected, typically one with a polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase Preparation: A mobile phase, commonly a mixture of n-hexane and isopropanol, is prepared. The ratio of the solvents is optimized to achieve good separation.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Table 2: Typical Chiral HPLC Conditions for Propargyl Alcohols

| Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Detection (Wavelength, nm) |

| Chiralcel OD-H | 90:10 | 1.0 | 210 |

| Chiralpak AD-H | 95:5 | 0.8 | 210 |

| Chiralpak IA | 80:20 | 1.0 | 210 |

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of this compound.[6][7] This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent.

3.2.1. Chiral Derivatizing Agents (CDAs)

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common CDA for chiral alcohols. The reaction of (R)- and (S)-Non-1-en-4-yn-3-ol with a single enantiomer of MTPA chloride will produce two diastereomeric esters with distinct NMR spectra.

Experimental Protocol: Mosher's Ester Analysis (General Procedure)

-

Esterification: In an NMR tube, the enantiomerically enriched this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of pyridine-d₅. A slight excess of (R)-MTPA chloride is added.

-

Reaction: The mixture is allowed to react at room temperature until the esterification is complete, as monitored by ¹H NMR.

-

NMR Acquisition: ¹H and ¹⁹F NMR spectra are acquired.

-

Analysis: The signals of the diastereomeric esters are integrated to determine the enantiomeric ratio. The differences in chemical shifts (Δδ = δS - δR) can be used to infer the absolute configuration based on Mosher's model.

3.2.2. Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[8]

Experimental Protocol: Chiral Solvating Agent NMR (General Procedure)

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent in an NMR tube.

-

CSA Addition: A chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.

-

NMR Acquisition: The ¹H NMR spectrum is recorded. The separation of signals corresponding to the two enantiomers is observed.

-

Quantification: The enantiomeric ratio is determined by integrating the separated signals.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule is a critical step. While Mosher's ester analysis can provide a strong indication, unambiguous determination often requires other methods.

-

X-ray Crystallography: If a suitable single crystal of a derivative of this compound can be obtained, X-ray crystallography provides a definitive determination of the absolute configuration.

-

Vibrational Circular Dichroism (VCD): VCD spectroscopy, coupled with quantum chemical calculations, can be a powerful tool for determining the absolute configuration of chiral molecules in solution.[9]

-

Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule to a compound of known absolute configuration.

Conclusion

The stereochemistry of this compound is a key aspect that will govern its properties and potential applications. While specific data for this molecule is sparse, this guide has outlined a comprehensive framework based on well-established methodologies for the stereoselective synthesis, chiral separation, and stereochemical analysis of analogous chiral alcohols. For researchers in drug discovery and organic synthesis, the ability to control and characterize the stereochemistry of molecules like this compound is paramount for elucidating structure-activity relationships and developing novel chemical entities. The protocols and strategies presented herein provide a solid foundation for initiating research into this fascinating chiral building block.

References

- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 5. uhplcs.com [uhplcs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Navigating the Reactivity and Stability of Non-1-en-4-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical properties and key spectroscopic features for Non-1-en-4-yn-3-ol. These predictions are extrapolated from data for structurally similar compounds and general principles of organic chemistry.

| Property | Predicted Value / Characteristic | Basis for Prediction |

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid | General appearance of similar organic molecules. |

| Boiling Point | Estimated 180-200 °C | Extrapolated from similar unsaturated alcohols. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents | Presence of a polar alcohol group and a nonpolar hydrocarbon chain. |

| ¹H NMR | Signals expected for vinyl, allenic, propargylic, and alkyl protons. | Based on the structure of the molecule. |

| ¹³C NMR | Peaks corresponding to sp, sp², and sp³ hybridized carbons. | Based on the structure of the molecule. |

| IR Spectroscopy | Characteristic absorptions for O-H, C≡C, C=C, and C-O bonds. | Presence of alcohol, alkyne, and alkene functional groups. |

Stability Analysis

The presence of conjugated ene-yne functionality and a propargylic alcohol suggests that this compound is likely an unstable compound. Similar en-yn-ol structures are known to be sensitive to various environmental factors.[1][2]

Thermal Stability: this compound is predicted to be thermally labile. Upon heating, it may undergo polymerization initiated at the reactive alkyne group or rearrangement reactions.[3][4] Some complex en-yn-ol compounds have been reported to have a short half-life at ambient temperatures.[1][2]

Photostability: The conjugated system in this compound is likely to absorb UV radiation, potentially leading to photochemical degradation. Exposure to light could initiate polymerization or isomerization.[1][2]

Chemical Stability: The molecule possesses several reactive sites that influence its chemical stability.

-

Acidity: The proton of the propargylic alcohol is expected to be more acidic than that of a typical secondary alcohol due to the electron-withdrawing effect of the adjacent alkyne.[4]

-

Basic Conditions: In the presence of a base, the compound is likely to be unstable, potentially leading to polymerization.[3][4]

-

Oxidative Stability: The allylic and propargylic positions, as well as the unsaturations, are susceptible to oxidation in the presence of air or other oxidizing agents.

Predicted degradation pathways for this compound.

Reactivity Analysis

The reactivity of this compound is governed by the interplay of its three functional groups.

Reactions Involving the Alcohol Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Non-1-en-4-yn-3-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Meyer-Schuster Rearrangement: Under acidic conditions, propargylic alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds.[5][6][7][8] In this case, this compound would be expected to rearrange to Nona-1,5-dien-4-one.

Reactions Involving the Alkyne Group

-

Nucleophilic Addition: The alkyne is susceptible to nucleophilic attack, a reaction that can be catalyzed by various transition metals.[9]

-

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[10][11][12][13][14] The intramolecular version of this reaction with this compound could potentially yield a bicyclic cyclopentenone.

-

Enyne Metathesis: This reaction involves the reorganization of the double and triple bonds, catalyzed by metal carbenes, to form a conjugated diene system.[15][16][17][18]

Reactions Involving the Alkene Group

-

Electrophilic Addition: The terminal double bond can undergo typical electrophilic addition reactions such as hydrogenation, hydrohalogenation, and halogenation.

-

Participation in Enyne Metathesis: As mentioned above, the alkene moiety is a crucial participant in the enyne metathesis reaction.[15][16][17][18]

Potential reactivity pathways of this compound.

Experimental Protocols

The following are proposed, detailed methodologies for key experiments to assess the stability and reactivity of this compound.

Protocol for Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Monitor the heat flow as a function of temperature. An exothermic event would indicate decomposition or polymerization. The onset temperature of this event is taken as the decomposition temperature.

Protocol for Photostability Assessment

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile) and place it in a quartz cuvette. A control sample should be prepared and kept in the dark at the same temperature.

-

Exposure: Place the sample in a photostability chamber and expose it to a controlled light source (e.g., a xenon lamp with filters to simulate ICH Q1B conditions) for a defined period.

-

Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and the control. Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV detection at an appropriate wavelength.

-

Data Evaluation: Compare the chromatograms of the exposed sample to the control sample to identify and quantify any degradation products and calculate the percentage of degradation of the parent compound.

Protocol for Meyer-Schuster Rearrangement

-

Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the α,β-unsaturated ketone. Characterize the product by NMR and IR spectroscopy and mass spectrometry.

A generalized workflow for stability studies.

References

- 1. jabde.com [jabde.com]

- 2. jabde.com [jabde.com]

- 3. solechem.eu [solechem.eu]

- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. rawsource.com [rawsource.com]

- 10. mdpi.com [mdpi.com]

- 11. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 12. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 13. baranlab.org [baranlab.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 17. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enyne Metathesis [organic-chemistry.org]

An In-depth Technical Guide to the Potential Biological Activity of Non-1-en-4-yn-3-ol and Structurally Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the current understanding of the potential biological activities of Non-1-en-4-yn-3-ol and structurally similar compounds. Due to the limited direct research on this compound, this guide focuses on analogous molecules containing the en-yn-ol functional group arrangement. The synthesis, physicochemical properties, and known biological effects of these related compounds are detailed to extrapolate the potential activities of this compound. This paper aims to serve as a foundational resource for researchers interested in the therapeutic potential of this chemical class.

Introduction

This guide will explore the known biological activities of similar molecules, detail relevant experimental protocols, and present key data in a structured format to facilitate further research and drug discovery efforts.

Physicochemical Properties of Related Compounds

Understanding the physicochemical properties of molecules is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. Below is a summary of available data for compounds structurally related to this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | SMILES Notation | InChIKey |

| 1-Penten-4-yn-3-ol | C₅H₆O | 82.10 | pent-1-en-4-yn-3-ol | C=CC(C#C)O | YALSXYCXTKPOFY-UHFFFAOYSA-N |

| 3-Methyl-1-penten-4-yn-3-ol | C₆H₈O | 96.13 | 3-methylpent-1-en-4-yn-3-ol | C=CC(C)(C#C)O | Not Available |

| 1-Nonen-3-ol | C₉H₁₈O | 142.24 | non-1-en-3-ol | CCCCCCC(C=C)O | DWUPJMHAPOQKGJ-UHFFFAOYSA-N |

| Non-3-yn-1-ol | C₉H₁₆O | 140.22 | non-3-yn-1-ol | CCCCCC#CCCO | TZZVRLFUTNYDEG-UHFFFAOYSA-N |

Synthesis of En-yn-ol Scaffolds

The synthesis of en-yn-ol compounds is a well-established area of organic chemistry. A common and effective method involves the nucleophilic addition of an acetylide to an α,β-unsaturated aldehyde or ketone.

General Experimental Protocol: Acetylide Addition to Acrolein

This protocol describes a general procedure for the synthesis of a 1-en-4-yn-3-ol scaffold, which can be adapted for the synthesis of this compound by using the appropriate acetylide.

Materials:

-

An appropriate terminal alkyne (e.g., 1-hexyne for the synthesis of this compound)

-

A strong base (e.g., n-butyllithium, Grignard reagent, or metallic lithium in liquid ammonia)

-

Acrolein

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

A solution of the terminal alkyne in an anhydrous aprotic solvent is cooled to a low temperature (typically -78 °C).

-

The strong base is added dropwise to the alkyne solution to form the corresponding acetylide.

-

A solution of acrolein in the same solvent is then added slowly to the reaction mixture.

-

The reaction is stirred at low temperature for a specified period to allow for the nucleophilic addition to occur.

-

The reaction is quenched by the addition of a suitable quenching agent.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 1-en-4-yn-3-ol.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of a 1-en-4-yn-3-ol.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the en-yn-ol functional group is present in some natural products and synthetic molecules with interesting biological profiles. The reactivity of the alkyne and the potential for the alcohol to participate in hydrogen bonding suggest that these molecules could interact with various biological targets.

For instance, the structurally related compound 3-methyl-1-penten-4-yn-3-ol has been explored as a precursor in the synthesis of cytotoxic compounds, indicating its potential utility in developing new therapeutic agents.[1]

Potential Signaling Pathway Interactions

Given the structural motifs present in this compound, it is plausible that it could interact with various signaling pathways. The high reactivity of the alkyne moiety could lead to covalent interactions with cellular nucleophiles, potentially modulating enzyme activity. The hydroxyl group could form hydrogen bonds with amino acid residues in protein binding pockets.

One hypothetical mechanism of action could involve the inhibition of key enzymes through covalent modification.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of an enzyme-catalyzed reaction by this compound.

Future Research Directions

The lack of data on the biological activity of this compound highlights a significant research gap. Future studies should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are essential first steps.

-

In Vitro Screening: The compound should be screened against a panel of cancer cell lines and other disease models to identify potential therapeutic areas.

-

Mechanism of Action Studies: If biological activity is observed, further studies should be conducted to elucidate the mechanism of action, including target identification and pathway analysis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize potency and selectivity.

Experimental Workflow for Biological Evaluation:

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the analysis of structurally related compounds suggests that this molecule holds potential for further investigation in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents. The experimental protocols and future research directions outlined in this guide provide a framework for initiating the exploration of this promising chemical entity.

References

A Comprehensive Technical Guide to the Synthesis of Non-1-en-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-1-en-4-yn-3-ol is a propargylic alcohol derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. This guide provides a detailed, proposed synthesis of this compound, leveraging the well-established Grignard reaction. Due to the absence of specific literature for this exact molecule, this document outlines a robust and plausible synthetic strategy based on analogous reactions. It includes a comprehensive, hypothetical experimental protocol, safety considerations for key reagents, tabulated quantitative data, and detailed diagrams of the synthetic pathway and experimental workflow.

Proposed Synthetic Pathway: Grignard Reaction

The most direct and efficient method for the synthesis of this compound is the nucleophilic addition of a hexynyl Grignard reagent to acrolein. This reaction is expected to proceed via a 1,2-addition mechanism, which is typical for the reaction of strong nucleophiles like Grignard reagents with α,β-unsaturated aldehydes.[1][2][3] The Grignard reagent, 1-hexynylmagnesium bromide, can be prepared in situ from 1-hexyne and a suitable Grignard reagent precursor like ethylmagnesium bromide.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

This section details the hypothetical experimental procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Magnesium turnings | 24.31 | - | 99.8% |

| Bromoethane | 108.97 | 1.46 | 99% |

| 1-Hexyne | 82.14 | 0.716 | 99% |

| Acrolein | 56.06 | 0.841 | 97% |

| Anhydrous Tetrahydrofuran (THF) | - | - | Dri-Solv |

| Saturated aq. Ammonium Chloride | - | - | - |

| Anhydrous Sodium Sulfate | - | - | - |

| Diethyl Ether | - | - | - |

| Hexanes | - | - | ACS Grade |

| Ethyl Acetate | - | - | ACS Grade |

Safety Precautions for Acrolein

Acrolein is a highly toxic, flammable, and volatile substance that requires strict safety measures.

-

Handling: All manipulations involving acrolein must be performed in a certified chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.

-

Storage: Store acrolein in a tightly sealed container in a cool, well-ventilated, and dark place, away from heat and sources of ignition.

-

Spills: In case of a spill, evacuate the area and absorb the spill with an inert material.

Preparation of 1-Hexynylmagnesium Bromide (in situ)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equiv.) are placed in the flask. A solution of bromoethane (1.1 equiv.) in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.

-

Alkyne Addition: Once the formation of the Grignard reagent is complete (cessation of bubbling), a solution of 1-hexyne (1.0 equiv.) in anhydrous THF is added dropwise at 0°C. The reaction mixture is then stirred for 1 hour at room temperature to ensure the complete formation of 1-hexynylmagnesium bromide.

Synthesis of this compound

-

Reaction Setup: The flask containing the freshly prepared 1-hexynylmagnesium bromide solution is cooled to 0°C in an ice bath.

-

Acrolein Addition: A solution of acrolein (1.0 equiv.) in anhydrous THF is added dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of acrolein.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification

The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.

Quantitative Data Summary (Hypothetical)

| Reactant | Amount (mmol) | Equivalents | Volume (mL) | Mass (g) |

| Magnesium | 12.0 | 1.2 | - | 0.29 |

| Bromoethane | 11.0 | 1.1 | 0.83 | 1.20 |

| 1-Hexyne | 10.0 | 1.0 | 1.15 | 0.82 |

| Acrolein | 10.0 | 1.0 | 0.67 | 0.56 |

| Product | ||||

| This compound | ~7.0 (70% yield) | - | - | ~0.87 |

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

References

Technical Guide: Synthesis and Characterization of Non-1-en-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive methodology for the synthesis and characterization of Non-1-en-4-yn-3-ol. Due to the absence of published data on the natural isolation of this compound, this guide focuses on a plausible and robust synthetic route. The proposed synthesis involves the nucleophilic addition of a pentynyl Grignard reagent to acrolein. Detailed experimental protocols, expected analytical data, and procedural workflows are provided to assist researchers in the preparation and validation of this versatile chemical intermediate.

Introduction

This compound is a polyunsaturated alcohol containing both a terminal double bond and an internal triple bond. This arrangement of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex natural products and novel pharmaceutical agents. The en-yne-ol motif is a key feature in various biologically active molecules. This guide provides a detailed procedure for the laboratory-scale synthesis of this compound, moving from commercially available starting materials to the purified product.

Proposed Synthetic Pathway

The most direct and efficient proposed synthesis of this compound is via a Grignard reaction. This involves the formation of a pentynyl magnesium bromide Grignard reagent from 1-pentyne, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. A subsequent aqueous workup protonates the resulting alkoxide to yield the target alcohol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound, beginning with the formation of the Grignard reagent.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Pentyne | C₅H₈ | 68.12 | 1.36 g (2.0 mL) | 20.0 |

| Ethylmagnesium Bromide (1.0 M in THF) | C₂H₅MgBr | 133.27 | 20.0 mL | 20.0 |

| Acrolein | C₃H₄O | 56.06 | 1.01 g (1.2 mL) | 18.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | ~30 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

3.2. Procedure

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 20.0 mL of a 1.0 M solution of ethylmagnesium bromide in THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 1-pentyne (2.0 mL, 20.0 mmol) dropwise via the dropping funnel over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of ethane gas should be observed.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared pentynyl magnesium bromide solution to -78 °C using a dry ice/acetone bath.

-

In a separate, dry flask, prepare a solution of acrolein (1.2 mL, 18.0 mmol) in 10 mL of anhydrous THF.

-

Add the acrolein solution dropwise to the cold Grignard reagent solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

-

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a pale yellow oil.

-

Caption: Experimental workflow for the synthesis of this compound.

Expected Characterization Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

| Analysis | Expected Results |

| Appearance | Pale yellow oil |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.30 (d, J=17.2 Hz, 1H, -CH=CH H), 5.15 (d, J=10.4 Hz, 1H, -CH=CHH ), 4.80 (m, 1H, -CH(OH)-), 2.30 (t, J=7.0 Hz, 2H, -C≡C-CH₂-), 2.10 (d, J=6.0 Hz, 1H, -OH), 1.60 (sextet, J=7.0 Hz, 2H, -CH₂-CH₃), 1.00 (t, J=7.0 Hz, 3H, -CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5 (-C H=CH₂), 115.0 (-CH=C H₂), 85.0 (-C ≡C-), 80.0 (-C≡C -), 65.0 (-C H(OH)-), 22.0 (-C≡C-C H₂-), 21.0 (-C H₂-CH₃), 13.5 (-C H₃) ppm. |

| IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 3080 (=C-H stretch), 2950, 2870 (C-H stretch), 2250 (C≡C stretch, weak), 1645 (C=C stretch), 980, 920 (=C-H bend). |

| Mass Spec (EI) | m/z (%): 136 (M⁺), 121 (M⁺-CH₃), 107 (M⁺-C₂H₅), 91, 79, 67, 57. |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are sensitive to moisture and air; proper inert atmosphere techniques should be used.

-

Grignard reagents are highly reactive and can ignite upon exposure to air or water.

-

Acrolein is highly toxic and flammable. Handle with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers can adapt and optimize the provided protocol based on their specific laboratory conditions and available instrumentation.

In-Depth Technical Guide: Non-1-en-4-yn-3-ol Analogues and Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the synthesis, biological activities, and potential therapeutic applications of analogues and derivatives of Non-1-en-4-yn-3-ol. Due to the highly specific nature of this chemical entity, publicly available research, including quantitative data, detailed experimental protocols, and established signaling pathways, is exceptionally limited.

Despite extensive searches for specific data on this compound analogues and derivatives, the scientific literature does not currently provide sufficient information to construct a comprehensive guide that includes detailed data tables, experimental methodologies, and signaling pathway diagrams as initially requested. The information presented herein is based on general principles of medicinal chemistry and drug discovery, which can be applied to this novel class of compounds.

Core Structure and Potential for Derivatization

The core structure of this compound, featuring a terminal alkene, a propargylic alcohol, and a short alkyl chain, presents multiple opportunities for synthetic modification to generate a library of analogues. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Key Modification Sites:

-

Hydroxyl Group (C3): Esterification, etherification, or replacement with other functional groups can modulate polarity and potential for hydrogen bonding.

-

Alkyne Moiety (C4-C5): The triple bond can be a site for various addition reactions or can be incorporated into larger cyclic structures. The terminal alkyne proton can also be substituted.

-

Alkene Moiety (C1-C2): The double bond can undergo various reactions, including hydrogenation, halogenation, or epoxidation, to introduce new functionalities.

-

Alkyl Chain (C6-C9): The length and branching of the alkyl chain can be varied to influence lipophilicity and interactions with hydrophobic pockets of target proteins.

Hypothetical Experimental Workflow for Analogue Synthesis and Screening

Given the lack of specific experimental data, a generalized workflow for the synthesis and evaluation of this compound analogues is proposed. This workflow is based on standard practices in drug discovery and medicinal chemistry.

Caption: Generalized workflow for synthesis and screening of novel compounds.

Potential Therapeutic Targets and Biological Activities

While no specific biological activities have been reported for this compound analogues, the presence of the enyne and propargylic alcohol functionalities suggests potential for various biological interactions. Propargylic alcohols are known to be present in some natural products with cytotoxic and antimicrobial activities. The enyne moiety is a feature in several biologically active compounds, including some antitumor agents.

Future research could explore the activity of this compound derivatives against a range of therapeutic targets, including but not limited to:

-

Enzymes: Kinases, proteases, and metabolic enzymes.

-

Receptors: G-protein coupled receptors (GPCRs) and ion channels.

-

Microorganisms: Bacteria, fungi, and parasites.

-

Cancer Cell Lines: To assess potential cytotoxic or antiproliferative effects.

Data Presentation

Currently, there is no quantitative data available in the public domain to summarize in tabular format. Future research should aim to generate and publish data on parameters such as:

-

Inhibitory Concentration (IC50) / Half-maximal Effective Concentration (EC50): To quantify the potency of analogues against specific biological targets.

-

Selectivity Indices: To compare the activity of analogues against the primary target versus off-target molecules.

-

Pharmacokinetic Parameters: Including clearance, volume of distribution, and bioavailability.

-

Physicochemical Properties: Such as LogP, solubility, and pKa.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound analogues are not currently available. Researchers entering this field would need to develop and optimize synthetic routes and biological assays based on established methodologies for similar chemical scaffolds.

Signaling Pathways

As there is no information on the biological targets or mechanism of action of this compound derivatives, no signaling pathway diagrams can be generated at this time. Elucidation of the mechanism of action of any active compounds identified through screening would be a critical next step in the drug discovery process.

Caption: Logical progression for elucidating a compound's mechanism of action.

Conclusion and Future Directions

The field of this compound analogues and derivatives represents a novel and unexplored area of chemical space with potential for the discovery of new therapeutic agents. This guide highlights the lack of current research and provides a hypothetical framework for initiating a drug discovery program centered on this scaffold. The immediate priorities for future research should be the development of efficient synthetic routes to a diverse library of analogues and the implementation of a broad screening strategy to identify initial lead compounds. Subsequent research can then focus on lead optimization, mechanism of action studies, and preclinical development. The publication of any findings will be crucial for advancing the scientific community's understanding of this intriguing class of molecules.

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral Building Blocks Analogous to Non-1-en-4-yn-3-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the use of Non-1-en-4-yn-3-ol in asymmetric synthesis. The following application notes and protocols are based on the asymmetric synthesis of structurally related chiral propargylic and vinyl alcohols, which possess similar functional motifs and are valuable intermediates in organic synthesis.

Introduction: The Significance of Chiral Propargylic and Vinyl Alcohols

Chiral propargylic alcohols and their vinyl counterparts are versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The presence of multiple functional groups—a stereogenic carbinol center, an alkyne, and/or an alkene—provides numerous handles for subsequent stereoselective transformations. The development of efficient catalytic asymmetric methods to access these structures with high enantiopurity is a significant focus in modern organic synthesis.

These motifs are found in a variety of biologically active compounds and are key intermediates for transformations such as Pauson-Khand reactions, metal-catalyzed cross-couplings, and stereoselective reductions and oxidations.

Asymmetric Synthesis of Chiral Propargylic Alcohols via Catalytic Alkyne Addition to Aldehydes

A prevalent and highly effective method for the synthesis of chiral propargylic alcohols is the asymmetric addition of terminal alkynes to aldehydes. This transformation can be catalyzed by various chiral metal complexes, with zinc-based catalysts being particularly well-developed.

Zinc-ProPhenol Catalyzed Asymmetric Alkyne Addition

The use of a chiral ligand, such as ProPhenol, in conjunction with a zinc source provides a robust catalytic system for the enantioselective addition of a wide range of terminal alkynes to aldehydes. This method is noted for its operational simplicity and high efficiency.[1]

Experimental Protocol: General Procedure for Zn-ProPhenol Catalyzed Asymmetric Alkyne Addition [1]

-

To a flame-dried Schlenk tube under an argon atmosphere, add the chiral ProPhenol ligand (0.05 - 0.1 eq.).

-

Add toluene as the solvent, followed by the addition of the terminal alkyne (1.2 - 2.0 eq.).

-

Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature).

-

Add a solution of diethylzinc or dimethylzinc (1.1 - 1.5 eq.) dropwise to the mixture.

-

Stir the solution for 30 minutes to allow for the formation of the active catalyst.

-

Add the aldehyde (1.0 eq.) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylic alcohol.

Data Presentation: Enantioselective Addition to Various Aldehydes

| Entry | Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-methyl ephedrine | 95 | 99 |

| 2 | Cyclohexanecarboxaldehyde | 1-Hexyne | Zn-ProPhenol | 88 | 97 |

| 3 | Isovaleraldehyde | (Trimethylsilyl)acetylene | Zn-ProPhenol | 92 | 95 |

Data is representative and compiled from various sources on asymmetric alkyne additions.[1][2][3][4]

Logical Workflow for Asymmetric Alkyne Addition

Caption: Workflow for the asymmetric addition of terminal alkynes to aldehydes.

Asymmetric Synthesis of Chiral Vinyl Carbinols via Ni-Catalyzed Reductive Vinylation

The construction of chiral vinyl carbinols can be achieved through various methods, including the nickel-catalyzed asymmetric reductive cross-coupling of 1-chloro-1-alkanol esters with vinyl electrophiles. This method offers a broad substrate scope and tolerates a variety of functional groups.[5][6][7]

Experimental Protocol: General Procedure for Ni-Catalyzed Asymmetric Reductive Vinylation [5][6]

-

In a nitrogen-filled glovebox, add the nickel precatalyst (e.g., NiCl₂·glyme) and the chiral ligand to a vial.

-

Add a suitable solvent (e.g., DME) and stir for 15-30 minutes.

-

Add the racemic 1-chloro-1-alkanol ester (1.0 eq.), the vinyl electrophile (e.g., vinyl bromide, 1.5 eq.), and a reducing agent (e.g., manganese powder, 3.0 eq.).

-

Add an additive if required (e.g., a Lewis acid or a salt).

-

Seal the vial and stir the reaction mixture at the specified temperature for 12-24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the enantioenriched vinyl alkyl carbinol ester.

-

The ester can be subsequently hydrolyzed to the corresponding chiral vinyl carbinol.

Data Presentation: Enantioselective Reductive Vinylation

| Entry | 1-Chloro-1-alkanol Ester | Vinyl Electrophile | Chiral Ligand | Yield (%) | ee (%) |

| 1 | 1-Chloroethyl acetate | Vinyl bromide | Chiral Bis(oxazoline) | 85 | 92 |

| 2 | 1-Chloropropyl pivalate | 1-Bromostyrene | Chiral Pyridine-oxazoline | 78 | 95 |

| 3 | 1-Chloro-2-phenylethyl acetate | Vinyl triflate | Chiral Diamine | 81 | 90 |

This data is representative of Ni-catalyzed asymmetric reductive coupling reactions.[5][6][7]

Signaling Pathway for Ni-Catalyzed Asymmetric Vinylation

Caption: Catalytic cycle for Ni-catalyzed asymmetric reductive vinylation.

Conclusion

While direct applications of this compound in asymmetric synthesis are not readily found in the literature, the asymmetric synthesis of its core structural motifs—chiral propargylic and vinyl alcohols—is well-established. The protocols and data presented here for analogous structures provide a strong foundation for researchers and drug development professionals to construct similar chiral building blocks with high enantiomeric purity. These methods, particularly catalytic asymmetric additions to carbonyls and transition-metal-catalyzed cross-coupling reactions, are powerful tools in modern synthetic organic chemistry.

References

- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Non-1-en-4-yn-3-ol as a Precursor in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential utility of non-1-en-4-yn-3-ol as a versatile building block in the synthesis of complex natural products, particularly those belonging to the polyacetylene family. While direct literature precedence for this specific precursor is limited, its synthesis and application can be confidently projected based on well-established synthetic methodologies for structurally related en-yn-ol compounds. This document outlines a proposed synthesis of this compound and its application in the total synthesis of a representative polyacetylene natural product.

Introduction to En-yn-ol Building Blocks

The en-yn-ol moiety is a key structural feature in a variety of biologically active natural products. These compounds, often characterized by their unique electronic and steric properties, serve as valuable intermediates in the construction of complex molecular architectures. The presence of multiple reactive sites—the alkene, the alkyne, and the alcohol—allows for a diverse range of chemical transformations, making them powerful precursors in organic synthesis and drug discovery. Polyacetylene natural products, in particular, often contain en-yn-ol substructures and have demonstrated a wide array of biological activities, including anticancer, and anti-inflammatory properties.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the stereoselective addition of a pentynyl nucleophile to acrolein. Asymmetric alkynylation of aldehydes is a well-established transformation that can provide chiral propargyl alcohols in high enantiomeric excess.

Experimental Protocol: Asymmetric Alkynylation for the Synthesis of (R)-Non-1-en-4-yn-3-ol

This protocol is adapted from established methods for the asymmetric addition of terminal alkynes to aldehydes.

Materials:

-

1-Pentyne

-

Acrolein

-

Diethylzinc (Et₂Zn)

-

(-)-N-Methylephedrine ((-)-NME)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add (-)-N-Methylephedrine (1.2 equivalents) and dissolve in anhydrous toluene (5 mL per mmol of aldehyde).

-

Cool the solution to 0 °C and add diethylzinc (1.1 M in toluene, 1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture to -20 °C and add 1-pentyne (1.5 equivalents) dropwise.

-

After stirring for 15 minutes, add freshly distilled acrolein (1.0 equivalent) dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-non-1-en-4-yn-3-ol.

Expected Yield and Enantioselectivity: Based on analogous reactions, this procedure is expected to yield the desired product in 70-90% with an enantiomeric excess of >90%.

Diagram of Synthetic Workflow:

Caption: Proposed asymmetric synthesis of (R)-Non-1-en-4-yn-3-ol.

Application in the Synthesis of a C17 Polyacetylene Natural Product

This compound can serve as a key C9 building block for the convergent synthesis of more complex polyacetylene natural products. A representative example is the synthesis of a falcarindiol-type C17 polyacetylene. The strategy involves the Sonogashira coupling of a protected form of this compound with a suitable C8 vinyl halide partner.

Experimental Protocol: Sonogashira Coupling for the Synthesis of a C17 Polyacetylene Precursor

This protocol is based on standard Sonogashira coupling conditions.[1][2][3]

Materials:

-

(R)-Non-1-en-4-yn-3-ol (protected as a silyl ether, e.g., TBS ether)

-

(E)-1-bromo-oct-1-en-3-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)